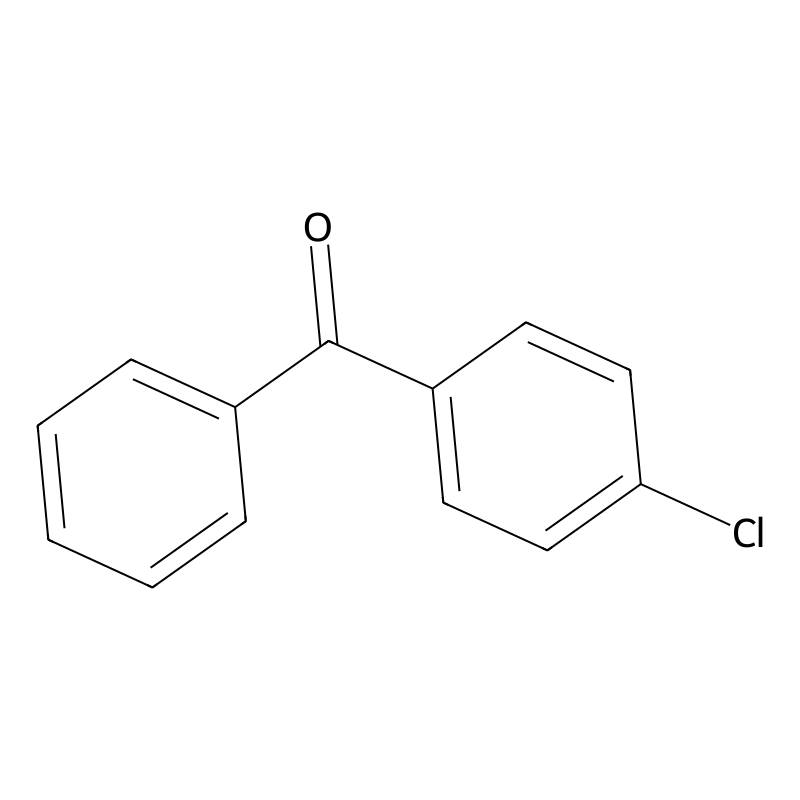

4-Chlorobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in benzene

In water, 17 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Organic Synthesis:

4-Chlorobenzophenone can act as a starting material for the synthesis of other organic compounds. Due to the presence of the ketone group (C=O) and the chlorine substituent, it can participate in various reactions like nucleophilic aromatic substitution reactions. Research has explored its use in the synthesis of pharmaceuticals and other complex organic molecules [].

Photochemistry:

Studies have investigated the photochemical properties of 4-Chlorobenzophenone. When exposed to light, it can undergo reactions that generate free radicals. This characteristic makes it a potential candidate for studying photochemical processes and their applications in areas like organic solar cells or light-induced catalysis.

Environmental Science:

Research has explored the environmental fate of 4-Chlorobenzophenone. Studies have shown that it has a relatively short atmospheric half-life due to its reaction with hydroxyl radicals, which are abundant in the atmosphere []. Additionally, its stability against hydrolysis suggests it might persist in some environmental compartments. These findings contribute to the understanding of the environmental behavior of emerging contaminants.

4-Chlorobenzophenone is an organic compound with the molecular formula C₁₃H₉ClO and a molecular weight of 216.66 g/mol. It appears as a white crystalline solid with a melting point of 74-76 °C and a boiling point of 195-196 °C at reduced pressure. This compound is also known by several synonyms, including para-chlorobenzophenone and p-chlorodiphenyl ketone. It is slightly soluble in water, with a solubility of approximately 20.706 mg/L at 29 °C, but it dissolves more readily in organic solvents like chloroform and ethyl acetate .

4-Chlorobenzophenone itself does not possess a well-defined mechanism of action in biological systems. However, it serves as a precursor for the synthesis of various molecules with diverse mechanisms of action depending on the functional groups introduced []. For instance, some derivatives of 4-Chlorobenzophenone may exhibit antibacterial or antifungal properties [].

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or amines.

- Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

- Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride .

Research indicates that 4-Chlorobenzophenone exhibits biological activity, particularly as a transformation product of certain pharmaceuticals. It has been identified as a metabolite of Cetirizine, which suggests potential implications in pharmacokinetics and toxicology. Its biological effects may include interactions with various biological targets, although specific mechanisms remain to be fully elucidated .

Several methods exist for synthesizing 4-Chlorobenzophenone, including:

- Condensation Reaction: A common method involves the reaction between benzoyl chloride and chlorobenzene in the presence of anhydrous aluminum trichloride as a catalyst. The process typically requires heating to about 100-110 °C for several hours followed by workup to isolate the product .

- Cross-Coupling Reactions: Another synthetic route includes the use of phenylboronic acid and 4-chlorobenzaldehyde under specific catalytic conditions, yielding high purity and yield .

- Oxidation Methods: Oxidation of related compounds can also yield 4-Chlorobenzophenone, although this method is less common compared to direct condensation6.

4-Chlorobenzophenone finds utility in various fields:

- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.

- Pesticide Intermediates: The compound is utilized in the formulation of pesticides due to its chemical properties.

- UV-Curable Coatings: Its photoactive properties make it suitable for use in UV-curable inks and coatings .

Studies on the solubility and thermodynamic properties indicate that the dissolution process of 4-Chlorobenzophenone is endothermic and spontaneous. This property is significant for its applications in formulations where solubility plays a critical role . Additionally, research into its interactions with biological systems continues to reveal insights into its metabolic pathways and potential effects on human health.

Several compounds share structural similarities with 4-Chlorobenzophenone, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzophenone | C₁₄H₁₀O | Lacks chlorine substitution; widely used as a UV filter |

| 4-Bromobenzophenone | C₁₃H₉BrO | Contains bromine instead of chlorine; different reactivity |

| 4-Methylbenzophenone | C₁₄H₁₂O | Methyl group substitution affects solubility and reactivity |

| Chlorobenzophenone | C₁₂H₉ClO | Lacks para-substitution; different physical properties |

The uniqueness of 4-Chlorobenzophenone lies in its specific chlorine substitution at the para position, which influences its chemical reactivity and biological interactions compared to other benzophenone derivatives.

Purity

Quantity

Color/Form

White to off-white, crystalline powde

XLogP3

Boiling Point

332 °C

LogP

Appearance

Melting Point

78 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 42 of 45 companies (only ~ 6.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Other CAS

Associated Chemicals

Benzophenone, 3-chloro;1016-78-0